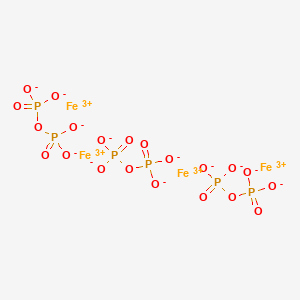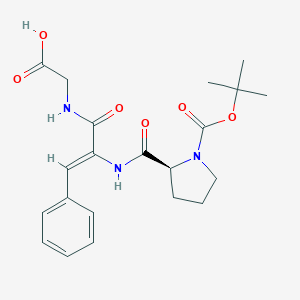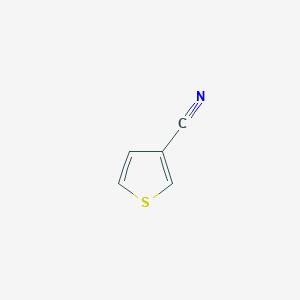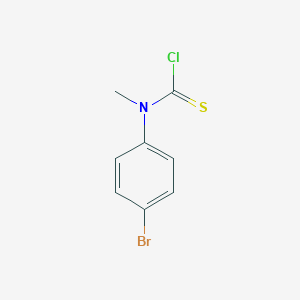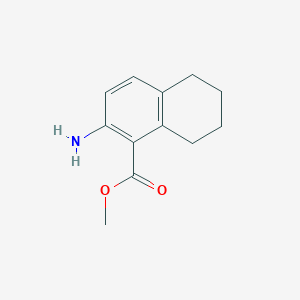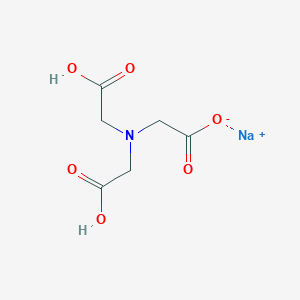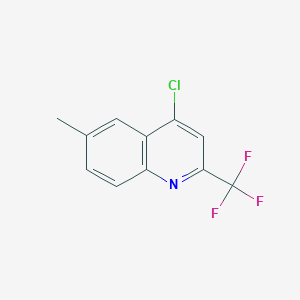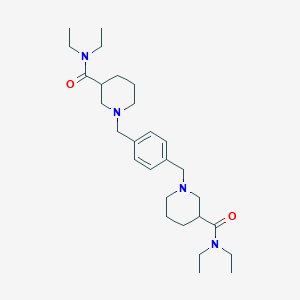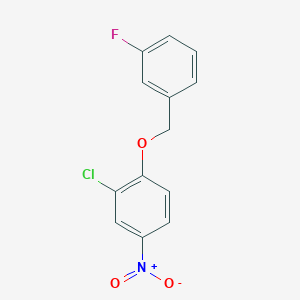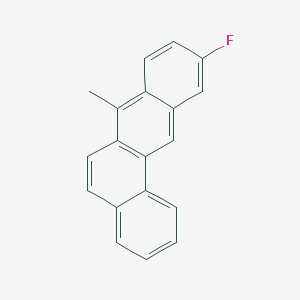
Benz(a)anthracene, 10-fluoro-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene, 10-fluoro-7-methyl- is a synthetic compound that has been used in scientific research for several decades. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is found in fossil fuels and tobacco smoke. Benz(a)anthracene, 10-fluoro-7-methyl- is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis.
作用機序
The mechanism of action of benz(a)anthracene, 10-fluoro-7-methyl- involves its ability to form DNA adducts. When benz(a)anthracene, 10-fluoro-7-methyl- enters the body, it is metabolized by cytochrome P450 enzymes to form reactive intermediates that can react with DNA to form adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer.
生化学的および生理学的効果
Benz(a)anthracene, 10-fluoro-7-methyl- has been shown to induce tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. In addition, benz(a)anthracene, 10-fluoro-7-methyl- has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and dysfunction.
実験室実験の利点と制限
The advantages of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its potency as a carcinogen, its ability to form DNA adducts, and its relevance to environmental pollutants. The limitations of using benz(a)anthracene, 10-fluoro-7-methyl- in lab experiments include its toxicity and potential for harm to researchers, as well as the need for specialized equipment and facilities to handle and dispose of the compound safely.
将来の方向性
For research on benz(a)anthracene, 10-fluoro-7-methyl- include the development of new methods for synthesizing the compound, the identification of new biomarkers for its carcinogenicity, and the investigation of its effects on human health. In addition, research on the mechanisms of chemical carcinogenesis and the development of new strategies for cancer prevention and treatment may benefit from the use of benz(a)anthracene, 10-fluoro-7-methyl-.
合成法
Benz(a)anthracene, 10-fluoro-7-methyl- can be synthesized by several methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of benz(a)anthracene with acetyl chloride and aluminum chloride in the presence of a solvent such as chloroform or dichloromethane. The reaction yields benz(a)anthracene, 10-acetyl-7-methyl-, which can be further reacted with fluorine gas to yield benz(a)anthracene, 10-fluoro-7-methyl-.
科学的研究の応用
Benz(a)anthracene, 10-fluoro-7-methyl- has been used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent carcinogen that induces tumors in experimental animals, and its carcinogenicity is believed to be due to its ability to form DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to cancer. Benz(a)anthracene, 10-fluoro-7-methyl- has also been used to study the effects of environmental pollutants on human health.
特性
CAS番号 |
1881-76-1 |
|---|---|
製品名 |
Benz(a)anthracene, 10-fluoro-7-methyl- |
分子式 |
C19H13F |
分子量 |
260.3 g/mol |
IUPAC名 |
10-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |
InChIキー |
MOVTXHFIEXTPID-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
正規SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
その他のCAS番号 |
1881-76-1 |
同義語 |
10-Fluoro-7-methylbenz[a]anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



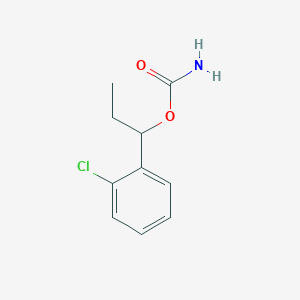
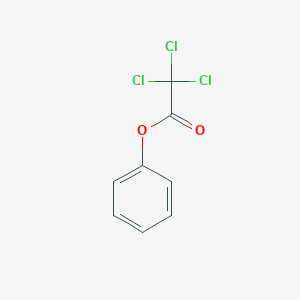
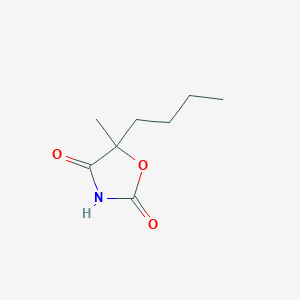
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
